molecular formula C10H14O3 B3048172 Ethyl 2-(4-oxocyclohexylidene)acetate CAS No. 159454-98-5

Ethyl 2-(4-oxocyclohexylidene)acetate

Cat. No.: B3048172
CAS No.: 159454-98-5
M. Wt: 182.22 g/mol
InChI Key: TXDKLGJGEMQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-oxocyclohexylidene)acetate can be synthesized through various organic reactions. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxocyclohexylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-oxocyclohexylidene)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxocyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Ethyl 2-(4-oxocyclohexylidene)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclohexylidene ring and the ethyl acetate moiety, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 2-(4-oxocyclohexylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKLGJGEMQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570893
Record name Ethyl (4-oxocyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159454-98-5
Record name Ethyl (4-oxocyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-oxocyclohexylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-oxocyclohexylidene)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-oxocyclohexylidene)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-oxocyclohexylidene)acetate
Reactant of Route 5
Ethyl 2-(4-oxocyclohexylidene)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-oxocyclohexylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.